

2-Aminopyrimidine: A Comprehensive Technical Guide on its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine is a pivotal heterocyclic compound that has garnered significant attention across various scientific disciplines, particularly in medicinal chemistry and materials science. [1] Characterized by a pyrimidine ring substituted with an amino group at the second position, this molecule serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Its structural similarity to the purine and pyrimidine bases found in nucleic acids allows it to interact with numerous biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Several commercially successful drugs, such as the anticancer agents imatinib and palbociclib, feature the **2-aminopyrimidine** core, underscoring its therapeutic significance.[3][4][5] This technical guide provides an in-depth exploration of the chemical properties and structural features of **2-aminopyrimidine**, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical Properties

The fundamental chemical and physical properties of **2-aminopyrimidine** are summarized in the table below, providing a consolidated reference for laboratory use.



Property	Value	Reference(s)
IUPAC Name	pyrimidin-2-amine	[2]
CAS Number	109-12-6	[2][6]
Molecular Formula	C4H5N3	[2][7]
Molecular Weight	95.11 g/mol	[2][7]
Appearance	White to light yellow crystalline solid/powder	[2][8]
Melting Point	122-126 °C	[8]
Boiling Point	212 °C	[2]
Density	1.1290 g/cm ³	[2]
Solubility	Moderately soluble in water. Soluble in polar organic solvents like methanol and ethanol.	[2][9]

Structural Features and Spectroscopic Analysis

The structure of **2-aminopyrimidine** is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with an amino group attached to the carbon at position 2.[1] This arrangement confers unique electronic and hydrogen-bonding capabilities to the molecule.

Tautomerism

A key structural feature of **2-aminopyrimidine** is its existence in tautomeric forms, primarily the amine-imine tautomerism. The equilibrium between the 2-amino form and the 2-imino form is a subject of interest. However, spectroscopic and computational studies have confirmed that the 2-amino tautomer is the most stable and predominant form.[10] This stability is crucial for its biological interactions and chemical reactivity.

Spectroscopic Data



The spectroscopic signature of **2-aminopyrimidine** is vital for its identification and characterization.

Spectroscopic Data	Key Features	Reference(s)
¹ H NMR	Signals for the amino protons are typically observed in the range of 5.1-5.3 ppm. Aromatic protons on the pyrimidine ring also show characteristic shifts.	[11][12]
IR Spectroscopy	Characteristic peaks include N-H stretching vibrations around 3400-3500 cm ⁻¹ and NH ₂ stretching vibrations (asymmetric and symmetric) in the 3100-3300 cm ⁻¹ region.	[13][14]
UV-Vis Spectroscopy	An absorption maximum around 297 nm, attributed to an n–π* transition, is observed. This can be influenced by solvent and substitution.	[14]

Chemical Reactivity and Synthesis

2-Aminopyrimidine exhibits versatile reactivity, making it a valuable synthon in organic chemistry. The presence of the amino group and the nitrogen atoms in the pyrimidine ring allows for a variety of chemical transformations.

Reactivity

• Coordination Chemistry: **2-Aminopyrimidine** can act as a ligand, coordinating with metal ions through both its endocyclic (ring) and exocyclic (amino) nitrogen atoms. This property is utilized in the synthesis of various metal complexes.[6]



- Nucleophilic Substitution: The amino group can act as a nucleophile. Furthermore, the
 pyrimidine ring can be activated for nucleophilic substitution, particularly when substituted
 with leaving groups.
- Precursor for Fused Heterocycles: It serves as a starting material for the synthesis of fused heterocyclic systems like imidazopyrimidines and triazolopyrimidines.[3][4]
- Reaction with Aldehydes: 2-Aminopyrimidine reacts with certain aldehydes, such as nitrobenzaldehyde derivatives, to form stable hemiaminals.[15]

Synthesis Protocols

Several synthetic routes to **2-aminopyrimidine** and its derivatives have been established. Below are summaries of common experimental protocols.

Protocol 1: Condensation of β-Dicarbonyl Compounds with Guanidine

This is a classical and widely used method for the synthesis of the **2-aminopyrimidine** core.

- Materials: A β-dicarbonyl compound (e.g., chalcone, acetylacetone), guanidine hydrochloride or carbonate, and a base (e.g., NaOH, KOH, or sodium carbonate).[16][17]
- Procedure:
 - Dissolve the β-dicarbonyl compound and guanidine salt in a suitable solvent like ethanol or DMF.[16]
 - Add a catalytic amount of the base to the mixture.[16]
 - Reflux the reaction mixture for 3 to 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[16]
 - Upon completion, cool the reaction mixture and pour it into crushed ice to precipitate the product.[16]
 - Filter the solid, wash it with cold water, and recrystallize from a suitable solvent to obtain the pure 2-aminopyrimidine derivative.[16]



Protocol 2: Nucleophilic Substitution on 2-Amino-4,6-dichloropyrimidine

This method is particularly useful for synthesizing diversely substituted **2-aminopyrimidine** derivatives.

- Materials: 2-Amino-4,6-dichloropyrimidine, a substituted amine, and a base like triethylamine.[3][5]
- Procedure:
 - Finely grind and mix 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and triethylamine.[5][16]
 - Heat the mixture under solvent-free conditions at 80-90 °C for 3 to 6 hours.[5][16]
 - Monitor the reaction by TLC.[5][16]
 - After completion, add distilled water to the reaction mixture to precipitate the product.[5]
 [16]
 - Filter the precipitate, wash with water, and crystallize from ethanol.[3][5]

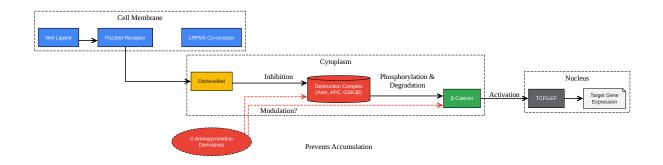
Biological Activity and Signaling Pathways

The **2-aminopyrimidine** scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of **2-aminopyrimidine** have demonstrated a plethora of biological activities.[1][3][4]

Wnt Signaling Pathway Inhibition

A significant finding in recent years has been the identification of **2-aminopyrimidine** derivatives as potent and specific inhibitors of the canonical Wnt signaling pathway.[18] Dysregulation of this pathway is implicated in various diseases, including cancer.[18] The identified small molecules inhibit the pathway with minimal cellular toxicity, making them promising leads for the development of novel therapeutics.[18]





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